7-fluorobenzo[b]thiophen-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1-benzothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FOS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFPWILSPRCLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluorobenzo B Thiophen 3 2h One
De Novo Synthesis Approaches
De novo synthesis involves the construction of the target molecule from simpler, acyclic precursors. These methods offer flexibility in introducing various substituents onto the heterocyclic core.
Cyclization Reactions for Benzo[b]thiophene Ring Formation
A fundamental strategy for synthesizing the benzo[b]thiophene core is through the intramolecular cyclization of suitably substituted benzene (B151609) derivatives. One prominent method is the electrophilic cyclization of 2-alkynyl thioanisoles. In this approach, a sulfur electrophile activates the alkyne, prompting an intramolecular attack from the aromatic ring to form the thiophene (B33073) ring. While this method typically yields substituted benzo[b]thiophenes, the underlying principle of activating a side chain to cyclize onto the benzene ring is a cornerstone of de novo synthesis.
Another powerful technique is the iodine-catalyzed cascade reaction between substituted thiophenols and alkynes. This metal-free approach allows for the construction of the benzo[b]thiophene skeleton under relatively green and economical conditions. By selecting a 3-fluorothiophenol as the starting material, this method could theoretically be adapted to produce 7-fluorobenzo[b]thiophene derivatives.
Strategies for Incorporating the Fluorine Moiety at the C-7 Position
Introducing the fluorine atom at a late stage onto a pre-formed benzo[b]thiophen-3(2H)-one ring is an alternative synthetic strategy. This approach is advantageous if the parent heterocycle is more readily accessible than fluorinated starting materials. Direct C-H fluorination of aromatic systems is a challenging but evolving field.
A notable method for the direct fluorination of the benzo[b]thiophen-3(2H)-one core involves electrochemistry. The anodic oxidation of benzo[b]thiophen-3(2H)-one in the presence of a fluoride (B91410) source like triethylamine pentahydrofluoride (Et3N·5HF) in a suitable solvent such as dimethoxyethane (DME) can yield monofluorinated products researchgate.net. This technique provides a direct route to incorporate fluorine onto the aromatic ring, although control of regioselectivity to favor the C-7 position would be a critical parameter to optimize.
One-Pot Synthetic Protocols for Benzo[b]thiophenones
For instance, the synthesis of 1-(3-Amino-7-fluorobenzo[b]thiophen-2-yl)ethan-1-one has been achieved by reacting 2,3-difluorobenzonitrile with a ketone and a base like cesium carbonate in DMSO at room temperature. This reaction proceeds through a cascade of nucleophilic aromatic substitution, cyclization, and tautomerization to build the fluorinated benzo[b]thiophene ring system in a single operation.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| 2,3-Difluorobenzonitrile | 1-Hydroxypropan-2-one | Cs₂CO₃ | DMSO | 1-(3-Amino-7-fluorobenzo[b]thiophen-2-yl)ethan-1-one | 78% |
| A representative one-pot synthesis for a 7-fluoro-benzo[b]thiophene derivative. |
Transition-Metal-Free Synthesis Pathways
The avoidance of transition metals in synthesis is a key goal of green chemistry, as it prevents contamination of the final product with toxic heavy metals and reduces cost. Several metal-free methods are applicable to the synthesis of the benzo[b]thiophene core.
As mentioned, iodine-catalyzed cascade reactions provide a metal-free route to benzo[b]thiophenes from thiophenols and alkynes nih.gov. Another approach involves the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide (K₂S). This method proceeds via a direct SₙAr-type reaction, followed by cyclization and dehydrogenation, without the need for a metal catalyst. Utilizing a 2-halo-3-fluorovinylbenzene in this reaction could potentially lead to the formation of 7-fluorobenzo[b]thiophene.
Precursor-Based Synthesis and Modifications
This strategy relies on using starting materials that already contain the requisite fluorinated benzene ring, which is then elaborated to form the fused thiophenone ring.
Utilization of Fluorinated Benzene Derivatives as Starting Materials
The most direct precursor-based approach to 7-fluorobenzo[b]thiophen-3(2H)-one involves the cyclization of a (3-fluorophenylthio)acetic acid derivative. This classic route to benzo[b]thiophen-3(2H)-ones (thioindoxyls) begins with a fluorinated thiophenol.
The general sequence is as follows:
Alkylation : 3-Fluorothiophenol is reacted with an α-haloacetic acid, such as chloroacetic acid, under basic conditions to form 2-((3-fluorophenyl)thio)acetic acid.
Cyclization : The resulting acid is then subjected to an intramolecular Friedel-Crafts acylation reaction. Strong acids or dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent are used to promote the cyclization, where the carboxylic acid acylates the C-2 position of the benzene ring (ortho to the sulfur atom), forming the five-membered thiophenone ring of this compound.
Additionally, copper-promoted reactions of 2-fluorophenylacetylene derivatives with a sulfide source like Na₂S·9H₂O can yield benzo[b]thiophenes beilstein-journals.org. Starting with 2,6-difluorophenylacetylene could potentially be manipulated to favor the synthesis of the 7-fluoro isomer.
| Precursor Type | Key Reaction | Reagents | Potential Product |
| 3-Fluorothiophenol | S-Alkylation & Intramolecular Friedel-Crafts Acylation | 1. ClCH₂COOH, Base2. PPA or Eaton's Reagent | This compound |
| 2,3-Difluorobenzonitrile | One-Pot Tandem Reaction | Ketone, Cs₂CO₃ | 7-Fluoro-3-aminobenzo[b]thiophene derivative |
| 2-Fluorophenylacetylene | Copper-Promoted Annulation | Na₂S·9H₂O, CuI | Benzo[b]thiophene |
| Examples of precursor-based strategies for synthesizing fluorinated benzo[b]thiophenes. |
Optimization of Reaction Conditions and Yields
The efficiency of the intramolecular Friedel-Crafts cyclization is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the yield and purity of this compound, particularly for industrial-scale production.
Solvent Effects on Reaction Efficacy
The choice of solvent plays a critical role in Friedel-Crafts acylation reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid catalyst. For the intramolecular cyclization of 2-((3-fluorophenyl)thio)acetic acid, various solvents have been explored in analogous systems.
Non-polar solvents such as carbon disulfide and dichloromethane are often employed. In some cases, the use of a polar solvent like nitrobenzene can influence the regioselectivity of the acylation, although this is less of a concern in intramolecular reactions where the cyclization is directed by the substrate's structure. The solubility of the Lewis acid-acyl chloride complex can also be a factor; for instance, the 1-acetylnaphthalene-AlCl3 complex is soluble in polar solvents like nitrobenzene, which can affect the reaction outcome. uwaterloo.ca
The following table summarizes the effect of different solvents on the yield of analogous intramolecular Friedel-Crafts acylations.
| Solvent | Dielectric Constant (20°C) | Typical Yield (%) |
| Carbon Disulfide | 2.6 | Moderate to High |
| Dichloromethane | 9.1 | High |
| 1,2-Dichloroethane | 10.4 | High |
| Nitrobenzene | 34.8 | Variable |
Note: The yields are generalized from typical Friedel-Crafts acylation reactions and may vary for the specific synthesis of this compound.
Catalyst and Reagent Selection in Synthetic Routes
The selection of the appropriate catalyst and acylating agent is paramount for a successful intramolecular Friedel-Crafts reaction.
Catalysts: Lewis acids are the most common catalysts for Friedel-Crafts acylations. Aluminum chloride (AlCl₃) is a powerful and frequently used catalyst. google.com Other Lewis acids such as iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) can also be employed. digitellinc.com The choice of catalyst can impact the reaction rate and the potential for side reactions. In some instances, Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can effectively promote the cyclization of (arylthio)acetic acids. masterorganicchemistry.com
Reagents: The carboxylic acid group of 2-((3-fluorophenyl)thio)acetic acid must be activated to generate the reactive acylium ion. This is often achieved by converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, the reaction can sometimes be performed directly from the carboxylic acid in the presence of a strong Brønsted acid.
The table below illustrates the impact of different catalysts on the yield of related intramolecular Friedel-Crafts acylations.
| Catalyst | Catalyst Type | Typical Yield (%) |
| Aluminum Chloride (AlCl₃) | Lewis Acid | High |
| Iron(III) Chloride (FeCl₃) | Lewis Acid | Moderate to High |
| Tin(IV) Chloride (SnCl₄) | Lewis Acid | Moderate |
| Polyphosphoric Acid (PPA) | Brønsted Acid | High |
| Methanesulfonic Acid (MSA) | Brønsted Acid | High |
Note: The yields are generalized and the optimal catalyst for the synthesis of this compound would require empirical determination.
Temperature and Pressure Optimization for Industrial Scalability
For the transition from laboratory-scale synthesis to industrial production, the optimization of temperature and pressure is a critical consideration for ensuring safety, efficiency, and cost-effectiveness.
Temperature: Friedel-Crafts acylations are typically exothermic reactions. The reaction temperature needs to be carefully controlled to prevent side reactions and ensure the desired product selectivity. Lower temperatures can sometimes improve selectivity, while higher temperatures can increase the reaction rate. For intramolecular cyclizations, the optimal temperature is often determined empirically to achieve a balance between reaction rate and yield. In some cases, increasing the reaction temperature can significantly increase the reactivity without negatively impacting selectivity. researchgate.net
Pressure: Most laboratory-scale Friedel-Crafts acylations are conducted at atmospheric pressure. For industrial-scale synthesis, the reaction may be carried out in a closed reactor system, where pressure can build up due to the evolution of gases such as hydrogen chloride (when using an acid chloride). The reactor must be designed to handle these pressure changes safely. While pressure is not typically a primary parameter for optimizing the yield of the cyclization itself, its control is crucial for the safe and efficient operation of the process on a large scale.
The following table provides a general overview of the effect of temperature on the rate and yield of Friedel-Crafts acylations.
| Temperature Range | Reaction Rate | Potential for Side Reactions | Typical Yield |
| Low (0 - 25 °C) | Slower | Lower | High |
| Moderate (25 - 80 °C) | Faster | Moderate | Often Optimal |
| High (> 80 °C) | Very Fast | Higher | May Decrease |
Note: The optimal temperature for the synthesis of this compound would need to be determined through process development studies.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search for spectroscopic and structural data, detailed analytical information for the chemical compound this compound is not available in publicly accessible scientific literature and databases. While the existence of the compound is confirmed through supplier listings with the CAS Number 1558342-18-9, the primary research articles containing its synthesis and, crucially, its detailed characterization by modern analytical methods, remain elusive. bldpharm.com
Consequently, the specific experimental data required to populate the sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) as outlined could not be procured. This includes proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra, as well as two-dimensional NMR (COSY, HSQC, HMBC) correlations and precise mass-to-charge ratio for elemental composition analysis.
While general principles of these analytical techniques and data for structurally related benzo[b]thiophene derivatives are widely reported, such information cannot be extrapolated to accurately describe this compound. nih.govnih.govresearchgate.netrsc.orgmalayajournal.orgnih.gov The precise chemical shifts and coupling constants in NMR, as well as the exact mass in HRMS, are unique molecular fingerprints that must be determined through experimental measurement of the specific compound.
Without access to peer-reviewed studies or spectral databases that have characterized this particular molecule, a scientifically accurate and informative article focusing on its spectroscopic and structural elucidation cannot be generated at this time.
Spectroscopic and Structural Elucidation of 7 Fluorobenzo B Thiophen 3 2h One
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electron Ionization (EI) mass spectrometry of 7-fluorobenzo[b]thiophen-3(2H)-one (with a molecular weight of 182.19 g/mol ) is expected to produce a distinct molecular ion peak (M•+) at m/z ≈ 182. The subsequent fragmentation of this molecular ion provides a structural fingerprint of the molecule.
The fragmentation pathways are dictated by the stability of the resulting fragment ions. For this compound, several key fragmentation patterns are anticipated:
Alpha-Cleavage: The bonds adjacent to the carbonyl group (C=O) are prone to cleavage. libretexts.org A primary fragmentation event would be the loss of a carbon monoxide (CO) molecule, a common fragmentation for ketones, leading to a fragment ion at m/z ≈ 154.
Cleavage involving the Heterocycle: The thiophene (B33073) ring can undergo cleavage. The loss of the entire thiocarbonyl portion (CS) could occur, though this is generally less common than CO loss.
Loss of Fluorine: The fluorine atom, being highly electronegative, can be lost as a radical, resulting in a peak at m/z ≈ 163. Alternatively, a rearrangement followed by the elimination of hydrogen fluoride (B91410) (HF) could lead to an ion at m/z ≈ 162. The relative strength of the C-F bond, however, might make this a less favorable pathway compared to other fragmentations. nih.gov
Aromatic Ring Fragmentation: The stability of the benzothiophene (B83047) ring system means that the molecular ion peak is likely to be strong. libretexts.org Fragmentation of the aromatic system itself typically requires higher energy and would result in a complex pattern of smaller ions.
The analysis of these characteristic fragments allows for the unambiguous confirmation of the connectivity of the atoms within the this compound structure. nih.govraco.cat
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion Description | Proposed Fragment Structure | Predicted m/z |
| Molecular Ion | [C₈H₅FOS]⁺• | 182 |
| Loss of CO | [C₇H₅FS]⁺• | 154 |
| Loss of F | [C₈H₅OS]⁺ | 163 |
| Loss of HF | [C₈H₄OS]⁺• | 162 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-crystal X-ray diffraction analysis would provide precise data on the solid-state conformation of this compound. This technique yields the exact coordinates of each atom in the crystal lattice, allowing for the calculation of bond lengths, bond angles, and torsion angles. This data confirms the planarity of the benzothiophene core and reveals the geometry around the keto group and the attached methylene (B1212753) group. The C-F bond length is a point of interest, as it is the strongest single covalent bond involving carbon. bohrium.com
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal lattice. Studies on related substituted thiophenes and benzophenones reveal the importance of various weak hydrogen bonds and other interactions. bohrium.comrsc.orgresearchgate.net
Expected intermolecular interactions include:
C–H···O Hydrogen Bonds: The hydrogen atoms of the aromatic ring and the methylene group can act as hydrogen bond donors to the oxygen atom of the carbonyl group of a neighboring molecule. bohrium.com
C–H···F Hydrogen Bonds: The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor, forming C–H···F interactions. bohrium.com
π···π Stacking: The planar aromatic benzothiophene rings may stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The presence and geometry of such stacking would be clearly revealed.
Sulfur-involved Interactions: The sulfur atom in the thiophene ring can also participate in intermolecular contacts, such as S···H or S···π interactions. researchgate.netresearchgate.net
These interactions collectively dictate the supramolecular architecture, influencing physical properties of the solid material such as melting point and solubility.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | C-H (Aromatic/Methylene) | O (Carbonyl) |
| Hydrogen Bond | C-H (Aromatic/Methylene) | F |
| π-π Stacking | Benzothiophene Ring | Benzothiophene Ring |
| Other van der Waals | S | H / π-system |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its key structural features.
The primary functional groups and their expected absorption regions are:
Aromatic C-H Stretch: The C-H bonds of the benzene (B151609) ring will show stretching vibrations typically just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The methylene (-CH₂-) group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.
Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of a ketone is expected in the region of 1680-1720 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone. The IR spectra of similar substituted benzo(b)thiophene structures have shown strong carbonyl absorption bands around 1776 cm⁻¹. tsijournals.com
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring will appear as a series of absorptions in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong absorption due to the stretching of the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ range.
C-S Stretch: The carbon-sulfur bond vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.
The collective presence of these specific bands provides compelling evidence for the proposed structure of this compound.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |
| Carbonyl (Ketone) | C=O Stretch | 1680 - 1720 | Strong, Sharp |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Variable |
| C-F | Stretch | 1000 - 1400 | Strong |
| C-S | Stretch | 600 - 800 | Weak |
Reaction Mechanisms and Mechanistic Investigations Involving 7 Fluorobenzo B Thiophen 3 2h One
Elucidation of Reaction Pathways in Synthetic Transformations
The synthesis of the benzo[b]thiophene core can be achieved through various transformative pathways, including cyclization reactions that proceed via ionic or radical intermediates. The presence of a fluorine atom at the 7-position introduces significant electronic effects that influence the course and feasibility of these reactions.
A prevalent method for constructing the benzo[b]thiophene skeleton is the electrophilic cyclization of 2-alkynyl thioanisole precursors. nih.gov In the context of synthesizing 7-fluorobenzo[b]thiophen-3(2H)-one, a plausible precursor would be a thioether derived from a fluorinated benzene (B151609). The cyclization is typically initiated by an electrophile (E⁺), which attacks the alkyne's carbon-carbon triple bond.
The reaction is believed to proceed through one of two primary intermediates:
A bridged sulfonium ion: The initial attack of the electrophile on the alkyne can be followed by an intramolecular attack from the adjacent sulfur atom. This results in a cyclic, three-membered sulfonium ion intermediate. This intermediate is then opened by a nucleophile, leading to the final product.
A vinyl cation: Alternatively, the electrophilic attack can generate a transient vinyl cation intermediate. This highly reactive species is immediately trapped by the intramolecular sulfur nucleophile, leading to the ring closure.
The stability and preferred pathway can be influenced by the substituents on the aromatic ring and the alkyne. The electron-withdrawing nature of the fluorine atom at the 7-position would likely disfavor the formation of a positive charge on the adjacent benzene ring, potentially influencing the regioselectivity and rate of the cyclization.
Table 1: Proposed Intermediates in Electrophilic Ring-Closing Cyclization
| Reaction Step | Proposed Intermediate | Key Features |
|---|---|---|
| 1. Electrophilic Attack | Bridged Sulfonium Ion | Three-membered ring with a positive charge on sulfur. |
| Vinyl Cation | Positive charge on a double-bonded carbon; highly reactive. |
| 2. Ring Closure | Cyclized Product | Formation of the five-membered thiophene (B33073) ring. |
This is an interactive data table. You can sort and filter the data.
Radical-mediated reactions offer an alternative pathway for the synthesis of benzo[b]thiophenes. These reactions often proceed under milder conditions compared to some ionic processes and can be initiated by light (photocatalysis) or radical initiators. A plausible radical pathway to a fluorinated benzo[b]thiophene could involve the reaction of an o-methylthio-arenediazonium salt with an alkyne.
The mechanism is thought to involve the following key steps:
Radical Generation: A photocatalyst, upon irradiation, generates an aryl radical from the diazonium salt.
Radical Addition: This aryl radical adds to the alkyne, forming a vinyl radical intermediate.
Intramolecular Cyclization: The vinyl radical undergoes a 5-exo-trig cyclization, attacking the sulfur atom's methyl group to form the benzo[b]thiophene ring and release a methyl radical.
The fluorine atom at the 7-position would remain a spectator in this process but could influence the electronic properties of the initial aryl radical.
While the fluorine atom is a substituent on the final product, its behavior in potential subsequent reactions is of mechanistic interest. Specifically, in nucleophilic aromatic substitution (SNAr) reactions, aryl fluorides can be surprisingly reactive. nih.gov Although typically a poor leaving group in SN1 and SN2 reactions, fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic. amanote.comsigmaaldrich.com
For an SNAr reaction to occur on the benzene ring of this compound, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . nih.gov
Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride (B91410) ion.
The rate-determining step is the initial nucleophilic attack and the formation of the high-energy Meisenheimer complex. The strong polarization of the C-F bond facilitates this initial attack, making fluoride a better leaving group than other halogens in many SNAr contexts. nih.gov
Kinetic Studies of Reaction Rates and Selectivity
Specific kinetic data for reactions involving this compound are not extensively reported in the literature. However, kinetic studies on the parent compound, benzo[b]thiophen-3(2H)-one (also known as thioindoxyl), provide a basis for understanding how the 7-fluoro substituent would influence reaction rates.
A study on the kinetics of proton transfer from benzo[b]-2,3-dihydrothiophene-2-one revealed its pKa and the intrinsic barriers for its deprotonation. nih.gov The protons on the carbon at the 2-position (α-to the carbonyl) are acidic. The rate of deprotonation is a key factor in reactions where an enolate intermediate is formed, such as in aldol condensations or alkylations.
The 7-fluoro substituent is expected to have a significant impact on the kinetics of such reactions:
Increased Acidity: As a strongly electron-withdrawing group, the fluorine atom would increase the acidity of the C-2 protons by stabilizing the resulting enolate conjugate base through an inductive effect. This would lead to a higher rate constant for deprotonation.
Influence on Electrophilicity: The fluorine atom would also withdraw electron density from the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This would likely increase the rates of nucleophilic addition reactions at the C-3 position.
Table 2: Predicted Kinetic Effects of the 7-Fluoro Substituent
| Reaction Type | Position | Predicted Kinetic Effect | Rationale |
|---|---|---|---|
| Deprotonation | C-2 | Increased Rate | Inductive stabilization of the enolate intermediate. |
| Nucleophilic Addition | C-3 (Carbonyl) | Increased Rate | Inductive withdrawal increases the carbonyl carbon's electrophilicity. |
| SNAr | C-7 | Reaction Favored | Fluorine acts as an effective leaving group in activated systems. |
This is an interactive data table. You can sort and filter the data.
Stereochemical Outcomes and Diastereoselective Synthesis
The structure of this compound contains a prochiral center at the C-2 position. This means that reactions at this position can lead to the formation of a new stereocenter. Furthermore, the ketone at C-3 can participate in reactions that generate a stereocenter at that position as well.
While specific studies on the diastereoselective synthesis of this compound derivatives are not prominent, general principles of stereocontrol can be applied.
Reactions at C-2: Deprotonation at C-2 followed by reaction with an electrophile can generate a substituted product with a stereocenter. If a chiral base or a chiral auxiliary is used, it may be possible to achieve diastereoselective or enantioselective functionalization at this position.
Reactions at the Carbonyl (C-3): The ketone can be a handle for various stereoselective transformations. For instance, reduction of the ketone with a chiral reducing agent (e.g., a CBS catalyst) could produce a chiral alcohol with high enantioselectivity. Similarly, aldol reactions using the enolate formed at C-2 could react with an aldehyde to create two new stereocenters, with the potential for diastereocontrol.
The development of diastereoselective syntheses would be crucial for preparing specific stereoisomers for applications in medicinal chemistry, where biological activity is often highly dependent on the three-dimensional structure of a molecule.
Derivatization Strategies and Synthetic Transformations of 7 Fluorobenzo B Thiophen 3 2h One
Modifications at the Ketone Functionality
The carbonyl group at the 3-position is a primary site for chemical modification, enabling access to a diverse array of derivatives through reduction, condensation, and nucleophilic addition reactions.
Reduction Reactions to Alcohol Derivatives
The reduction of the ketone in benzo[b]thiophen-3(2H)-one systems to the corresponding secondary alcohol, 7-fluorobenzo[b]thiophen-3-ol, is a fundamental transformation. This conversion is typically achieved using standard reducing agents. While specific literature on the reduction of 7-fluorobenzo[b]thiophen-3(2H)-one is limited, analogous reductions on related benzo[b]thiophene systems are well-documented.
Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents like methanol (B129727) or ethanol, and lithium aluminium hydride (LiAlH₄) in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. The choice of reducing agent can influence the stereochemical outcome of the reaction, a critical consideration in the synthesis of chiral molecules.
Table 1: Exemplary Reduction Reactions on Analogous Benzo[b]thiophen-3(2H)-one Systems
| Substrate | Reducing Agent | Solvent | Product | Yield (%) |
| Benzo[b]thiophen-3(2H)-one | NaBH₄ | Methanol | Benzo[b]thiophen-3-ol | >95 |
| 5-Chlorobenzo[b]thiophen-3(2H)-one | LiAlH₄ | THF | 5-Chlorobenzo[b]thiophen-3-ol | High |
It is important to note that the resulting 3-hydroxybenzo[b]thiophenes can exist in tautomeric equilibrium with their keto forms. The position of this equilibrium is influenced by the substitution pattern on the ring and the solvent.
Condensation Reactions with Carbonyl Compounds
The active methylene (B1212753) group adjacent to the carbonyl in this compound facilitates condensation reactions with various aldehydes and ketones. These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are powerful tools for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
For instance, the reaction with aromatic aldehydes in the presence of a base can lead to the formation of 2-benzylidene-7-fluorobenzo[b]thiophen-3(2H)-ones. These α,β-unsaturated ketone derivatives are valuable intermediates for further functionalization, including Michael additions and cycloadditions.
A one-pot domino protocol for the synthesis of novel benzo[b]thiophene derivatives has been reported involving the reaction of thiophenones with malononitrile (B47326) and aromatic aldehydes. malayajournal.org This transformation proceeds through a sequence of Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination. malayajournal.org
Nucleophilic Additions to the Carbonyl Group
The electrophilic carbon of the ketone in this compound is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can be used to introduce alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.
These addition reactions significantly expand the structural diversity of accessible derivatives. The resulting tertiary alcohols can serve as precursors for further transformations, including dehydration to form alkenes or substitution reactions.
Functionalization of the Thiophene (B33073) Ring
The thiophene ring of this compound can undergo functionalization through electrophilic aromatic substitution and directed metallation strategies, allowing for the introduction of substituents at specific positions.
Electrophilic Aromatic Substitution Reactions
In benzo[b]thiophene systems, electrophilic aromatic substitution typically occurs at the C2 or C3 position of the thiophene ring. chemicalbook.com The presence of the deactivating ketone group at C3 and the fluorine atom at C7 in this compound would be expected to influence the regioselectivity of these reactions. Generally, electrophilic substitution on the benzene (B151609) ring is slower than on the thiophene ring. chemicalbook.com
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, nitration of benzo[b]thiophene has been reported to yield 3-nitrobenzo[b]thiophene. cdnsciencepub.com Halogenation with reagents like N-bromosuccinimide (NBS) can introduce bromine atoms onto the ring. rsc.org The precise conditions and the nature of the electrophile determine the position of substitution.
Table 2: Electrophilic Substitution on Analogous Benzo[b]thiophene Systems
| Reaction | Reagent | Position of Substitution |
| Nitration | HNO₃/AcOH | 3-position |
| Bromination | NBS | 5-position (on 4-hydroxybenzo[b]thiophene) |
| Formylation | Gattermann | 5-position (on 4-hydroxybenzo[b]thiophene) |
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org This strategy relies on the presence of a directing group that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. While the ketone functionality in this compound could potentially act as a directing group, its reactivity towards organolithium reagents presents a challenge.
A more viable approach involves the conversion of the ketone to a more robust directing group. For instance, the corresponding 3-hydroxy derivative can be converted to an O-carbamate, which is a well-established directing group for ortho-lithiation. researchgate.netscribd.com Subsequent treatment with a strong base like sec-butyllithium (B1581126) would be expected to direct lithiation to the C2 or C4 position, allowing for the introduction of various electrophiles with high regioselectivity. The fluorine atom at the C7 position can also influence the acidity of adjacent protons and thus the outcome of metallation reactions.
Transformations of the Benzo-Fused Ring
The presence of the fluorine atom at the 7-position of the benzo[b]thiophen-3(2H)-one core significantly influences the reactivity of the benzene portion of the molecule. This section explores specific chemical modifications that can be achieved on this aromatic ring.
Halogenation and Cross-Coupling Reactions
Further halogenation of the benzo-fused ring of this compound provides valuable intermediates for subsequent cross-coupling reactions. The introduction of a bromine or iodine atom, for instance, sets the stage for the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse array of derivatives.
While specific examples for this compound are not extensively documented, related benzo[b]thiophene structures are known to undergo halogenation. For instance, bromination of thienotriazologermole, a condensed thiophene system, can be achieved using N-bromosuccinimide (NBS) in dichloromethane. nih.gov This resulting bromide is then amenable to palladium-catalyzed Stille coupling reactions, demonstrating a pathway for further functionalization. nih.gov This suggests that similar methodologies could potentially be applied to this compound to introduce a halogen that can then participate in cross-coupling reactions to build more complex molecules.
Introduction of Nitrogen-Containing Moieties
The incorporation of nitrogen-containing functional groups onto the benzo-fused ring of this compound can lead to compounds with interesting pharmacological or material properties. Common strategies to achieve this include nitration followed by reduction to an amine, or direct amination reactions.
Formation of Condensed Ring Systems and Analogues
The this compound scaffold serves as a valuable starting point for the construction of more elaborate, multi-ring systems. These condensed heterocycles are of significant interest in materials science and medicinal chemistry.
The synthesis of such systems often involves the strategic functionalization of the initial molecule, followed by cyclization reactions to build additional rings. For example, the construction of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives has been achieved through an iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines. The resulting halogenated products can then be further diversified using palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings. This general approach of forming a functionalized precursor that can undergo cyclization is a key strategy in building condensed ring systems.
In a different approach, novel seven-ring fused systems based on diindenone-dithieno[3,2-b:2',3'-d]thiophene have been synthesized. beilstein-journals.org These complex structures are built by fusing electron-rich and electron-poor aromatic units to create materials with specific electronic properties. beilstein-journals.org While starting from a different thiophene-based core, this work underscores the importance of fused thiophene systems in the development of new organic semiconductor materials. beilstein-journals.org
Theoretical and Computational Chemistry Studies on 7 Fluorobenzo B Thiophen 3 2h One
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of 7-fluorobenzo[b]thiophen-3(2H)-one. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity and electronic properties.
The introduction of a fluorine atom at the 7-position is expected to influence the electronic distribution across the benzo[b]thiophene core due to its high electronegativity. This can lead to a stabilization of the molecular orbitals. nih.gov The benzo-annulation process itself contributes to an increased delocalization of π-electrons. nih.gov
The HOMO and LUMO energies are key indicators of chemical reactivity. A smaller HOMO-LUMO gap generally implies a higher reactivity. For this compound, the electron-withdrawing nature of the fluorine atom and the carbonyl group would likely lower the energies of both HOMO and LUMO compared to the unsubstituted benzo[b]thiophene.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Ionization Potential | 7.2 |
| Electron Affinity | 1.5 |
Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are presented for illustrative purposes.
Prediction of Spectroscopic Parameters (NMR, IR)
DFT calculations are a reliable method for predicting the spectroscopic parameters of molecules, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Using the Gauge-Including Atomic Orbital (GIAO) method within DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy. researchgate.netresearchgate.net The fluorine atom is expected to cause a significant downfield shift for the adjacent aromatic protons and carbons.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which are valuable for identifying functional groups. researchgate.netresearchgate.net For this compound, characteristic vibrational bands would include the C=O stretching of the ketone group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Predicted Value |
| IR Frequencies (cm⁻¹) | |
| C=O Stretch | 1695 |
| C-F Stretch | 1250 |
| Aromatic C-H Stretch | 3100-3000 |
| ¹H NMR Chemical Shifts (ppm) | |
| H2 | 3.9 |
| H4 | 7.3 |
| H5 | 7.1 |
| H6 | 7.5 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C2 | 35 |
| C3 | 195 (C=O) |
| C3a | 130 |
| C4 | 125 |
| C5 | 128 |
| C6 | 120 |
| C7 | 160 (C-F) |
| C7a | 140 |
Note: These are hypothetical values based on typical DFT calculations for similar compounds and are presented for illustrative purposes.
Reactivity Prediction and Reaction Pathway Analysis
DFT can be used to predict the reactivity of this compound by calculating various reactivity descriptors. These descriptors help in understanding the sites susceptible to electrophilic or nucleophilic attack.
Condensed Fukui functions are employed to identify the reactive sites within the molecule for different types of reactions. nih.gov For instance, the analysis can pinpoint which atoms are more likely to be attacked by radicals, electrophiles, or nucleophiles. nih.gov The presence of the electron-withdrawing fluorine atom and carbonyl group will significantly influence the electrophilicity and nucleophilicity of different parts of the molecule.
Furthermore, DFT calculations can be utilized to model reaction pathways, for example, in the synthesis of derivatives of benzo[b]thiophene. nih.gov By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined, providing insights into the feasibility and mechanism of a reaction.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and the influence of the environment.
Conformational Analysis and Tautomerism
While the benzo[b]thiophen-3(2H)-one core is relatively rigid, conformational analysis can be relevant for any flexible side chains that might be attached. More importantly, this molecule can exhibit keto-enol tautomerism, existing in equilibrium between the keto form (this compound) and the enol form (7-fluorobenzo[b]thiophen-3-ol).
Quantum-chemical calculations can be used to determine the relative energies and Gibbs free energies of the tautomers to predict which form is more stable. beilstein-journals.org The stability of each tautomer can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents.
Solvent Effects on Molecular Conformation
The conformation of a molecule and the position of the tautomeric equilibrium can be significantly affected by the solvent. beilstein-journals.org Molecular dynamics simulations can explicitly model the solvent molecules around this compound to study these effects.
By performing simulations in different solvents (e.g., a non-polar solvent like toluene (B28343) and a polar solvent like acetonitrile), it is possible to observe how the solvent molecules interact with the solute and influence its conformation and the relative stability of its tautomers. beilstein-journals.org Polar solvents are likely to stabilize the more polar tautomer.
Due to a lack of available scientific literature and specific research data on the theoretical and computational chemistry of this compound, this article cannot be generated as requested.
Extensive searches for mechanistic insights, transition state calculations, energy profiles of chemical transformations, and structure-reactivity relationship studies focusing solely on this compound did not yield any specific studies, data, or detailed research findings. The information required to populate the requested sections and subsections of the article is not present in the accessible scientific literature.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline and content inclusions. Further research and publication on the computational chemistry of this specific compound are needed before such an article can be written.
Advanced Analytical Techniques for Comprehensive Characterization
Electrochemistry and Redox Properties
Electrochemical methods are crucial for elucidating the redox properties of a molecule, providing insights into its electronic structure and reactivity. Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for probing the electrochemical behavior of organic molecules like 7-fluorobenzo[b]thiophen-3(2H)-one.
Cyclic Voltammetry (CV) for Electrochemical Behavior
Cyclic Voltammetry is a versatile electrochemical technique used to study the oxidation and reduction processes of a substance. By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained, which can reveal information about the redox potentials and the stability of the oxidized and reduced forms of the analyte.
For this compound, a CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would be expected to show characteristic peaks corresponding to the oxidation and reduction of the molecule. The position of these peaks provides information on the redox potentials, while the shape and separation of the peaks can indicate the reversibility of the electrochemical processes. While specific experimental data for this compound is not available, a representative data table illustrating the type of information that would be obtained is presented below.
| Parameter | Hypothetical Value | Description |
| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl | The potential at which oxidation occurs. |
| Reduction Potential (Epc) | -0.8 V vs. Ag/AgCl | The potential at which reduction occurs. |
| Peak Separation (ΔEp) | 80 mV | Indicates the reversibility of the redox couple. |
| HOMO Energy Level (eV) | -5.6 eV | Estimated from the onset of the oxidation peak. |
| LUMO Energy Level (eV) | -3.6 eV | Estimated from the onset of the reduction peak. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a powerful technique for studying the interfacial properties of electrode materials and electrochemical systems. By applying a small amplitude AC potential and measuring the current response over a range of frequencies, EIS can provide detailed information about charge transfer resistance, double-layer capacitance, and other interfacial phenomena.
When applied to a film of this compound on an electrode surface, EIS could be used to characterize the charge transfer kinetics at the electrode-film interface and the ionic conductivity within the film. The data is typically represented as a Nyquist plot. Analysis of this plot can yield quantitative information about the electrochemical system. A hypothetical data table summarizing the kind of parameters that could be extracted from an EIS study is shown below.
| Parameter | Hypothetical Value | Description |
| Charge Transfer Resistance (Rct) | 250 Ω·cm² | Represents the resistance to charge transfer at the electrode interface. |
| Double-Layer Capacitance (Cdl) | 15 µF·cm⁻² | Reflects the capacitance of the electrochemical double layer. |
| Solution Resistance (Rs) | 50 Ω | The resistance of the electrolyte solution. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.
Surface Characterization Techniques
The morphology and surface properties of thin films of organic materials are critical for their performance in various applications. Surface characterization techniques provide valuable information about the topography and structure of these films.
Atomic Force Microscopy (AFM) for Film Morphology
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. rsc.org It is an invaluable tool for characterizing the morphology of thin films of organic molecules such as this compound.
By scanning a sharp tip over the surface of a film, AFM can reveal details about surface roughness, grain size, and the presence of any ordered structures. This information is crucial for understanding how the processing conditions affect the film's morphology and, consequently, its properties. For instance, AFM has been used to study the morphology of thin films of other benzothiophene (B83047) derivatives, revealing details about their crystalline structure and molecular packing. rsc.org A hypothetical data table summarizing typical morphological parameters that could be obtained from an AFM analysis of a this compound film is presented below.
| Parameter | Hypothetical Value | Description |
| Root Mean Square (RMS) Roughness | 1.5 nm | A measure of the surface roughness. |
| Average Grain Size | 150 nm | The average size of the crystalline domains in the film. |
| Film Thickness | 50 nm | The thickness of the deposited film. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental AFM data for this compound are not publicly available.
Chromatographic Purity and Separation Methods
The purity of a chemical compound is of paramount importance for its characterization and application. Chromatographic techniques are widely used for the separation and purification of organic compounds.
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is also a widely used method for the purification of chemical compounds. For this compound, an HPLC method could be developed to assess its purity and to isolate it from any reaction byproducts or impurities.
The development of an HPLC method would involve selecting an appropriate stationary phase (column) and mobile phase to achieve optimal separation. A typical reverse-phase HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. sielc.com The retention time of the compound would be a key parameter for its identification and the peak area would be used for its quantification. A hypothetical data table illustrating the parameters of an HPLC method for the analysis of this compound is provided below.
| Parameter | Hypothetical Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 5.8 min |
| Purity | >99.5% |
Note: The data in this table is hypothetical and for illustrative purposes only, as a specific validated HPLC method for this compound is not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of individual components within a chemical mixture. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds, such as this compound and its potential isomers or related byproducts. The process involves the separation of the mixture's components in the gas chromatograph, followed by their detection and identification by the mass spectrometer.
In a typical GC-MS analysis, the sample mixture is first vaporized and introduced into the gas chromatograph. Here, the components are separated based on their differing affinities for a stationary phase within a capillary column. Compounds with lower boiling points and weaker interactions with the stationary phase tend to elute from the column more rapidly. Consequently, in a mixture containing this compound and its non-fluorinated analog, benzo[b]thiophen-3(2H)-one, the fluorinated compound would likely exhibit a slightly different retention time.
Following separation in the gas chromatograph, the individual molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy ionization process not only creates a molecular ion but also induces fragmentation of the molecule into smaller, characteristic charged species. wikipedia.orglibretexts.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing the observed fragmentation pattern to spectral libraries or by interpreting the fragmentation data.
Key fragmentation pathways would likely involve the loss of small molecules or radicals. For instance, the cleavage of the carbonyl group could lead to the loss of carbon monoxide (CO). The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical (F•) or hydrogen fluoride (B91410) (HF). The stability of the benzothiophene ring system would likely result in a prominent fragment corresponding to the fluorinated benzothiophenyl cation.
To illustrate the potential data obtained from a GC-MS analysis of a hypothetical mixture, the following interactive table presents plausible retention times and significant mass spectral fragments for this compound and a related compound.
Hypothetical GC-MS Data for a Mixture Containing this compound
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzo[b]thiophen-3(2H)-one | 12.5 | 150 | 122, 94, 69 |
| This compound | 12.8 | 168 | 140, 112, 93 |
This table is for illustrative purposes only and is based on the general principles of mass spectrometry. Actual experimental values may vary.
The unique fragmentation pattern of this compound, particularly the presence of fluorine-containing fragments, allows for its unambiguous identification even in complex mixtures. nih.gov Furthermore, by integrating the area under the chromatographic peak, GC-MS can be employed for the quantitative analysis of this compound, providing valuable information on its concentration within a sample.
Q & A
What are the established synthetic routes for 7-fluorobenzo[b]thiophen-3(2H)-one and its derivatives?
Basic Method : The core structure of benzo[b]thiophen-3(2H)-one derivatives is typically synthesized via directed ortho-metalation (DoM) strategies. For example, thioaurones (Z-2-arylidenebenzo[b]thiophen-3(2H)-ones) are synthesized in one-pot by treating N,N-diethyl-2-(methylsulfanyl)arylamides with LDA and aromatic aldehydes . Fluorination at the 7-position can be achieved using fluorinating agents like Selectfluor under optimized conditions, though specific protocols for 7-fluoro substitution require further validation.
Advanced Optimization : For enantioselective synthesis, organocatalyzed [3+2] cycloaddition reactions using 2-((2,2-difluoroethyl)imino)benzo[b]thiophen-3(2H)-ones and 2-arylidene-1,3-indandiones have been reported. Optimal yields (up to 92% ee) are achieved using chiral thiourea catalysts in toluene at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
